3-Bromo-4-fluoroquinoline
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Overview
Description
3-Bromo-4-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of a bromine atom at the third position and a fluorine atom at the fourth position on the quinoline ring.
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-4-fluoroquinoline, a member of the fluoroquinolones family, are the bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
this compound interacts with its targets by forming complexes with these enzymes and DNA . This interaction stabilizes a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This process blocks the movement of the DNA-replication fork, thereby inhibiting DNA replication .
Biochemical Pathways
The action of this compound on DNA gyrase and DNA topoisomerase IV disrupts the normal biochemical pathways involved in bacterial DNA replication . This disruption leads to cell death, making this mechanism of action very effective for killing bacteria .
Pharmacokinetics
These properties contribute to their bioavailability and therapeutic effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial DNA replication, leading to cell death . This results in the effective elimination of bacterial infections.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary, but they often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding or van der Waals forces .
Cellular Effects
Quinolines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 4-fluoroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate and solvents like toluene or dimethylformamide, are typically employed.
Major Products Formed:
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Bromo-4-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those with antibacterial and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
- 3-Bromo-4-chloroquinoline
- 3-Fluoro-4-chloroquinoline
- 3-Bromo-4-methylquinoline
Comparison: 3-Bromo-4-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
3-bromo-4-fluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSNASOZSGAMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824455-38-0 |
Source
|
Record name | 3-bromo-4-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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